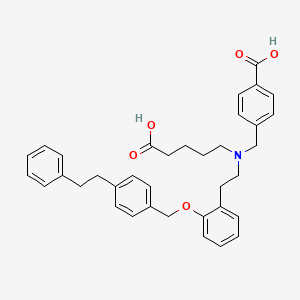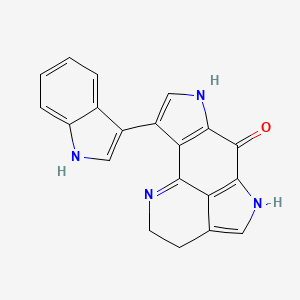
Wakayin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wakayin is a natural product found in Clavelina with data available.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Topoisomerase Inhibition
Wakayin, a bispyrroloiminoquinone, has been studied for its interaction with DNA and inhibition of topoisomerase I. It is similar to camptothecin in inhibiting the topoisomerase I catalyzed relaxation of supercoiled DNA. However, this compound forms cleavage complexes at the same DNA sequences as camptothecin but shows differences in the stability and formation of these complexes at high concentrations and in different conditions (Kokoshka et al., 1996).
Synthesis and Antitumor Characterization
A series of aza analogues of this compound were synthesized and evaluated for their antiproliferative activity against cancer cell lines. Some compounds showed inhibition of topoisomerase I and II, comparable to known drugs like camptothecin and etoposide. These compounds offer potential insights into the development of new antitumor agents (Legentil et al., 2006).
Marine Alkaloids and Bioactivities
This compound, as part of a family of marine alkaloids including bispyrroloquinones, has been a subject of interest for its unique chemical structure and diverse biological properties. These properties include antifungal and antimicrobial activity, and potent cytotoxicities. The synthesis and evaluation of bioactivities of these alkaloids have been a focus for many researchers, providing insights into potential therapeutic applications (Nijampatnam et al., 2015).
Eigenschaften
Molekularformel |
C20H14N4O |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-5,9,14-triazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,8(15),10-pentaen-7-one |
InChI |
InChI=1S/C20H14N4O/c25-20-18-15-10(7-23-18)5-6-21-17(15)16-13(9-24-19(16)20)12-8-22-14-4-2-1-3-11(12)14/h1-4,7-9,22-24H,5-6H2 |
InChI-Schlüssel |
XUKANBLDSRNPMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C3=C(C(=O)C4=C2C(=CN4)C5=CNC6=CC=CC=C65)NC=C31 |
Synonyme |
wakayin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


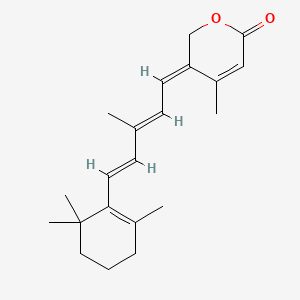
![(4S)-5-[[2-(3-carboxypropylamino)-5-methyl-4-oxo-3,1-benzoxazin-7-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B1243171.png)
![WURCS=2.0/2,2,1/[h2112h][a2122h-1a_1-5]/1-2/a6-b1](/img/structure/B1243173.png)
![6-[6-[(1E,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1243174.png)
![(2S)-4-[(13R)-13-hydroxy-13-[(2R,5S)-5-[(2S,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1243175.png)
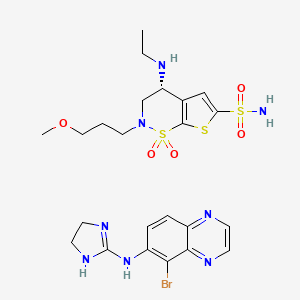
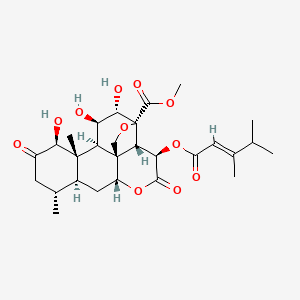
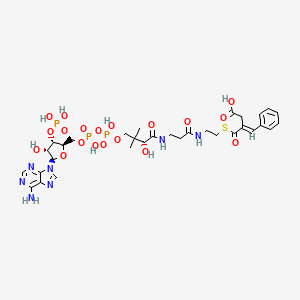
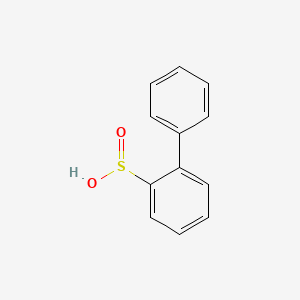
![[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1243184.png)

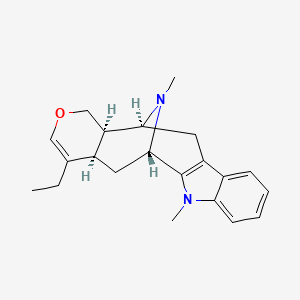
![(2S,3S)-2-amino-1-(4-chloro-6-methoxy-3-methylpyrazolo[3,4-b]quinolin-1-yl)-3-methylpentan-1-one](/img/structure/B1243188.png)
